molecular formula C15H17N3O4S B6143486 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide CAS No. 380342-12-1

4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide

Cat. No.: B6143486
CAS No.: 380342-12-1
M. Wt: 335.4 g/mol
InChI Key: FNCAYMZIEQQNEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-ethoxybenzenesulfonyl chloride with 2-aminobenzohydrazide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the observed effects .

Properties

IUPAC Name

4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-2-22-11-7-9-12(10-8-11)23(20,21)18-14-6-4-3-5-13(14)15(19)17-16/h3-10,18H,2,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCAYMZIEQQNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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